2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Identification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine hydrochloride (1:1). The compound is also documented under various nomenclature systems, including the American Chemical Society Index Name as 1H-Imidazo[4,5-c]pyridine, 2-(chloromethyl)-1-propyl-, hydrochloride (1:1). In German nomenclature, it is designated as 2-(Chlormethyl)-1-propyl-1H-imidazo[4,5-c]pyridinhydrochlorid (1:1), while the French designation is 2-(Chlorométhyl)-1-propyl-1H-imidazo[4,5-c]pyridine, chlorhydrate (1:1).
The structural identification reveals a bicyclic heterocyclic system where the imidazo[4,5-c]pyridine core consists of a six-membered pyridine ring fused to a five-membered imidazole ring. The compound bears a propyl substituent at the 1-position of the imidazole ring and a chloromethyl group at the 2-position. The hydrochloride salt formation occurs through protonation of the nitrogen atom in the heterocyclic system, resulting in a 1:1 stoichiometric ratio with the chloride counterion.
The Chemical Abstracts Service registry number for this compound is 1092381-05-9, providing a unique identifier for regulatory and research purposes. The Molecular Design Limited number assigned to this compound is MFCD11857695, which facilitates chemical database searches and cross-referencing. The compound's structural representation through Simplified Molecular Input Line Entry System notation is recorded as CCCn1c(CCl)nc2cnccc12, with the hydrochloride salt indicated separately as Cl.
Molecular Formula and Empirical Composition Analysis
The molecular formula of 2-(Chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine hydrochloride is C₁₀H₁₃Cl₂N₃, representing the complete salt form including both the organic cation and the chloride anion. The free base form of the compound has the molecular formula C₁₀H₁₂ClN₃, which transforms to the hydrochloride salt through the addition of one equivalent of hydrochloric acid.
The molecular weight of the hydrochloride salt is precisely determined as 246.135 daltons according to spectroscopic analysis. Alternative sources report the molecular weight as 246.14 daltons, with the minor variation attributable to rounding differences in analytical methodologies. The monoisotopic mass, calculated based on the most abundant isotopes of constituent elements, is 245.048653 daltons.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃Cl₂N₃ | |
| Molecular Weight | 246.135 g/mol | |
| Monoisotopic Mass | 245.048653 Da | |
| Free Base Formula | C₁₀H₁₂ClN₃ | |
| Chemical Abstracts Service Number | 1092381-05-9 |
The empirical composition analysis reveals that the compound contains 48.79% carbon, 5.32% hydrogen, 28.86% chlorine, and 17.07% nitrogen by mass. The presence of two chlorine atoms in the molecular structure significantly influences the compound's physical and chemical properties, contributing to its molecular weight and affecting its reactivity profile. The nitrogen content, representing three nitrogen atoms within the heterocyclic framework, plays a crucial role in the compound's basicity and potential for hydrogen bonding interactions.
Physicochemical Properties: Solubility, Stability, and Hygroscopicity
The solubility characteristics of 2-(Chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine hydrochloride are fundamentally influenced by its ionic nature as a hydrochloride salt. Research has demonstrated that the hydrochloride salt form exhibits enhanced aqueous solubility compared to the free base, a property that is characteristic of many pharmaceutical hydrochloride salts. The presence of the chloride counterion facilitates dissolution in polar solvents through ionic interactions and hydrogen bonding mechanisms.
Storage conditions for this compound require careful consideration of environmental factors to maintain chemical integrity. Recommended storage protocols specify maintenance at temperatures between -4°C for short-term storage of one to two weeks, with extended storage periods requiring temperatures of -20°C for one to two years. These temperature requirements indicate the compound's susceptibility to thermal degradation and the importance of proper storage conditions for research applications.
The stability profile of 2-(Chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine hydrochloride is influenced by multiple factors including temperature, humidity, and light exposure. The chloromethyl functional group represents a reactive site that may undergo nucleophilic substitution reactions under certain conditions, potentially affecting long-term stability. The imidazopyridine core structure generally exhibits good chemical stability under standard laboratory conditions, though prolonged exposure to elevated temperatures or extreme pH conditions may lead to structural degradation.
Hygroscopicity characteristics of the compound have not been extensively documented in available literature, though the ionic nature of the hydrochloride salt suggests potential moisture sensitivity. The presence of nitrogen atoms in the heterocyclic system may contribute to hygroscopic behavior through hydrogen bonding with atmospheric moisture. Proper storage in sealed containers with appropriate desiccants is recommended to prevent moisture-related degradation and maintain compound integrity over extended periods.
The compound's physicochemical properties are further influenced by its calculated topological polar surface area of 30.71 Ų and logarithmic partition coefficient of 3.0019, indicating moderate lipophilicity. These parameters suggest that the compound may exhibit reasonable membrane permeability while maintaining sufficient aqueous solubility for biological applications. The presence of three hydrogen bond acceptors and zero hydrogen bond donors in the structure influences its interaction potential with biological targets and affects its pharmacokinetic properties.
Properties
IUPAC Name |
2-(chloromethyl)-1-propylimidazo[4,5-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3.ClH/c1-2-5-14-9-3-4-12-7-8(9)13-10(14)6-11;/h3-4,7H,2,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZJVDKZQVQCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=NC=C2)N=C1CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673875 | |
| Record name | 2-(Chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092381-05-9 | |
| Record name | 2-(Chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the synthesis of various pharmaceuticals.
Mode of Action
As an alkylating agent, it can potentially interact with its targets by transferring its chloromethyl group.
Biochemical Pathways
It is used as an intermediate in the synthesis of various pharmaceuticals, suggesting it may play a role in multiple biochemical pathways.
Result of Action
As an alkylating agent, it can potentially cause modifications in the molecular structure of its targets.
Action Environment
Biological Activity
2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride (CAS Number: 1092381-05-9) is a compound that belongs to the imidazopyridine class of heterocyclic compounds. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClN3•HCl, with a molecular weight of 246.14 g/mol. The compound features a chloromethyl group attached to an imidazo[4,5-c]pyridine scaffold, which is pivotal for its biological activity.
Biological Activities
Research indicates that imidazopyridine derivatives exhibit a wide range of biological activities including:
- Anticancer : Compounds in this class have shown promising results against various cancer cell lines.
- Antiviral : They have been evaluated for efficacy against viral infections, particularly hepatitis viruses.
- Antimicrobial : These compounds demonstrate significant antibacterial and antifungal properties.
- Anti-inflammatory : Some derivatives have been noted for their ability to reduce inflammation.
Table 1: Summary of Biological Activities of Imidazopyridine Derivatives
Structure-Activity Relationship (SAR)
The biological activity of imidazopyridine derivatives is closely linked to their chemical structure. Modifications to the imidazo[4,5-c]pyridine scaffold can enhance or diminish their pharmacological effects. For instance:
- Substituents at the 2-position (like the chloromethyl group) can significantly influence potency.
- The presence of alkyl groups may enhance lipophilicity and improve membrane permeability.
Case Study: Anticancer Activity
A study conducted on various imidazopyridine derivatives highlighted that specific modifications could lead to increased cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may involve:
- Inhibition of key enzymes involved in cellular proliferation.
- Interference with viral replication processes.
- Modulation of inflammatory pathways.
Scientific Research Applications
Biochemical Research
2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride is utilized in proteomics research due to its ability to modify proteins and peptides. It acts as a reactive electrophile that can interact with nucleophilic sites in biomolecules, facilitating the study of protein interactions and modifications .
Medicinal Chemistry
This compound has been investigated for its potential pharmacological properties. Its structural features suggest possible activity as an antimicrobial or anticancer agent. Research indicates that derivatives of imidazo-pyridine compounds exhibit significant biological activities, including inhibition of cell proliferation in cancer cell lines .
Material Science
In material science, this compound is explored for its role in synthesizing novel polymeric materials. Its chloromethyl group allows for further functionalization, making it a versatile building block for creating advanced materials with tailored properties .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among related compounds include:
- Imidazo ring fusion position : Determines electronic properties and binding interactions.
- Substituent type and position : Affects reactivity, solubility, and pharmacological activity.
- Salt forms : Influence bioavailability and stability.
Table 1: Comparative Analysis of Structural Analogs
Key Observations
Quinoline-based analogs (e.g., Imiquimod) exhibit broader aromatic systems, enhancing interactions with biological targets like Toll-like receptors .
Substituent Impact :
- Chloromethyl vs. Chloro : The chloromethyl group in the target compound enables nucleophilic substitution reactions, unlike the inert chloro group in ’s compound .
- Alkyl Chain Variations : The propyl group in the target compound may increase lipophilicity compared to methylpropyl (Imiquimod) or shorter chains, affecting membrane permeability .
Pharmacological Implications: Imiquimod ([4,5-c]quinoline) demonstrates immune-modulating effects, while Tropicamide ([4,5-c]pyridine derivative) targets muscarinic receptors. This highlights how minor structural changes redirect therapeutic applications . The lack of alkyl chains in ’s compound limits its use to biochemical research rather than drug development .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride generally involves multi-step organic transformations focusing on constructing the imidazo[4,5-c]pyridine core, followed by selective chloromethylation and N-alkylation with a propyl group. The hydrochloride salt form is typically obtained by treatment with hydrochloric acid to improve stability and solubility.
Key Synthetic Steps
| Step Number | Reaction Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of imidazo[4,5-c]pyridine core | Cyclization of appropriate aminopyridine precursors or condensation reactions | Core heterocyclic scaffold construction is critical; often involves condensation of 2-aminopyridine derivatives with aldehydes or equivalents. |
| 2 | N-Propylation of imidazo nitrogen | Alkylation using propyl halides (e.g., propyl bromide or chloride) under basic conditions | Selective N-alkylation on the imidazo nitrogen to introduce the propyl substituent. |
| 3 | Chloromethylation at position 2 of the imidazo ring | Reaction with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and HCl | Introduction of the chloromethyl group at the 2-position, often via electrophilic substitution. |
| 4 | Formation of hydrochloride salt | Treatment with HCl gas or aqueous HCl | Converts free base to hydrochloride salt to enhance solubility and handling properties. |
Detailed Synthetic Route Example
While specific detailed protocols for this compound are limited in open literature, analogous imidazo[4,5-c]pyridine derivatives have been synthesized according to the following approach, which can be adapted:
Synthesis of 1H-imidazo[4,5-c]pyridine core:
- Starting from 2-aminopyridine, react with an aldehyde or equivalent (e.g., glyoxal or α-haloketone) under acidic or basic catalysis to induce cyclization forming the imidazo[4,5-c]pyridine scaffold.
-
- The imidazo nitrogen is selectively alkylated by reacting the core heterocycle with propyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or DMSO.
-
- The 2-position of the imidazo ring is chloromethylated using chloromethyl methyl ether or by treatment with formaldehyde and hydrochloric acid (Blanc reaction conditions), introducing the chloromethyl substituent.
-
- The free base is converted to the hydrochloride salt by bubbling HCl gas or by addition of aqueous HCl, precipitating the hydrochloride salt of 2-(chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine.
Research Findings and Optimization Notes
Selectivity: The N-alkylation step requires controlled conditions to avoid over-alkylation or alkylation at undesired nitrogen atoms in the bicyclic system.
Chloromethylation: The chloromethylation step is sensitive and requires careful control of reaction conditions to prevent polymerization or side reactions. Chloromethyl methyl ether is carcinogenic, so safer alternatives or in situ generation methods are preferred.
Purity and Yield: Purification is typically achieved by recrystallization of the hydrochloride salt. Yields depend on the efficiency of each step, with chloromethylation often being the yield-limiting step.
Safety: Handling of chloromethylating agents and hydrochloric acid requires strict safety protocols due to their toxicity and corrosiveness.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Starting material | 2-Aminopyridine or substituted derivatives | Commercially available or synthesized |
| N-Alkylation reagent | Propyl bromide or chloride | Stoichiometric or slight excess |
| Base for N-alkylation | K2CO3, NaH | Ensures deprotonation of imidazo nitrogen |
| Solvent | DMF, DMSO, or acetonitrile | Polar aprotic solvents preferred |
| Chloromethylation reagent | Chloromethyl methyl ether or formaldehyde + HCl | Electrophilic chloromethyl source |
| Temperature | 0–50 °C for chloromethylation | Controlled to prevent side reactions |
| Salt formation | HCl gas or aqueous HCl | Converts free base to stable hydrochloride salt |
| Purification | Recrystallization from ethanol or ethyl acetate | Yields pure hydrochloride salt |
Context from Broader Chlorine-Containing Compound Synthesis
Chlorine-containing heterocyclic compounds, such as this compound, are increasingly important in pharmaceutical chemistry due to their biological activity and drug-like properties. Recent reviews highlight the significance of chlorination strategies in drug discovery, emphasizing the need for efficient and selective chloromethylation methods to improve compound potency and pharmacokinetics.
Patent Reference
The preparation of related imidazo-heterocyclic compounds has been documented in patents such as US4621084A, which describes synthetic routes for imidazo-pyridine derivatives involving cyclization, alkylation, and substitution steps analogous to those used for this compound.
Q & A
Basic: What synthetic routes are recommended for 2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via cyclocondensation of chloromethyl-substituted precursors with propylamine derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Optimization involves:
- Design of Experiments (DOE): Use fractional factorial designs to evaluate variables (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify optimal reflux time and stoichiometry .
- Kinetic Monitoring: Track reaction progress via HPLC or in-situ FTIR to minimize byproducts like dehalogenated imidazole derivatives .
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures improves yield (>75%) .
Basic: What spectroscopic and chromatographic techniques are suitable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm regiochemistry of the imidazo-pyridine core. The chloromethyl group shows a singlet at δ 4.5–5.0 ppm, while the propyl chain exhibits triplet/multiplet patterns (δ 0.9–1.7 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ with <3 ppm error.
- HPLC-PDA: Assess purity (>98%) using a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns for structural confirmation (if crystalline) .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The chloromethyl group’s LUMO energy (~-1.2 eV) suggests susceptibility to nucleophilic attack .
- Transition State Modeling: Simulate SN2 pathways using software like Gaussian or ORCA to predict activation energies and stereochemical outcomes .
- Solvent Effects: Apply COSMO-RS models to evaluate solvent polarity impacts on reaction kinetics (e.g., DMF vs. THF) .
Advanced: How do structural modifications at the chloromethyl or propyl groups affect biological activity?
Methodological Answer:
-
Structure-Activity Relationship (SAR) Studies:
Modification Site Example Derivative Biological Impact Chloromethyl 2-Methyl derivative Reduced electrophilicity; lower cytotoxicity Propyl Chain Isopropyl variant Enhanced lipophilicity (logP +0.5); improved membrane permeability -
Assay Design: Test analogs in enzyme inhibition assays (e.g., kinase targets) with IC₅₀ comparisons. Use ANOVA to validate significance (p < 0.05) .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis Framework:
- Data Normalization: Standardize activity metrics (e.g., convert IC₅₀ values to nM units).
- Source Evaluation: Exclude studies with purity <95% or unvalidated assays .
- Multivariate Regression: Identify confounding variables (e.g., cell line variability, incubation time) using tools like R or Python’s SciKit-Learn .
- In Silico Validation: Cross-check with molecular docking simulations to confirm target binding consistency .
Advanced: What strategies mitigate degradation during long-term storage of this compound?
Methodological Answer:
- Stability Studies:
- Forced Degradation: Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor via HPLC .
- Stabilizers: Add antioxidants (0.1% BHT) or store under inert gas (Argon) to prevent oxidation of the imidazole ring .
- Packaging: Use amber glass vials with PTFE-lined caps to reduce hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
